molecular formula C8H12N2O B12875636 5-methyl-4-(N-cyclopropylmethylamino)isoxazole

5-methyl-4-(N-cyclopropylmethylamino)isoxazole

Cat. No.: B12875636
M. Wt: 152.19 g/mol
InChI Key: RWFDWWZDFIVTBJ-UHFFFAOYSA-N
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Description

5-methyl-4-(N-cyclopropylmethylamino)isoxazole is a chemical compound of interest in medicinal chemistry and pharmacological research, designed for research use only. This compound features an isoxazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is functionalized with a cyclopropylmethylamine group at the 4-position, a moiety frequently employed to fine-tune the physicochemical and pharmacokinetic properties of lead molecules . The isoxazole ring is a significant heterocycle in pharmaceuticals, present in several marketed drugs and known to exhibit a broad spectrum of pharmacological activities . The specific substitution pattern on this core suggests potential for interaction with various biological targets. Research into analogous compounds has indicated potential applications in central nervous system (CNS) disorders, with some isoxazole derivatives being investigated as cognitive enhancers for conditions like Alzheimer's disease . Furthermore, structurally similar molecules have demonstrated potent immunosuppressive properties by inhibiting lymphocyte proliferation and inducing pro-apoptotic pathways in cellular models . Researchers in medicinal chemistry may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its structure, combining a heterocycle with an amine functional group, makes it a candidate for incorporation into peptide mimetics or other bioactive compounds to enhance metabolic stability and binding affinity . This product is intended for laboratory research purposes by qualified professionals only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C8H12N2O/c1-6-8(5-10-11-6)9-4-7-2-3-7/h5,7,9H,2-4H2,1H3

InChI Key

RWFDWWZDFIVTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropylmethyl and amine groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or a similar alkylation process. The final amine group is often introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiencyThese methods not only improve the reaction throughput but also adhere to green chemistry principles by minimizing the use of hazardous reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines or isoxazolidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions include substituted isoxazoles, isoxazolines, and various amine derivatives .

Scientific Research Applications

N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity, while the amine group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

Key Observations :

  • Lower yields in aryl-substituted analogs (e.g., 24.0% for Compound 51) contrast with higher yields (up to 81%) for imine derivatives (MM1–10) in , suggesting that amino substituents like cyclopropylmethylamino may require optimized reaction conditions .
Immunomodulatory and Anti-Inflammatory Effects
  • Imine Derivatives (MM1–10): Exhibited immunosuppressive activity comparable to reference drugs like cyclosporine, likely through T-cell inhibition .
  • Vicinal Diaryl-Substituted Isoxazoles : Compounds like 44 and 49 showed in vitro growth inhibition (IC₅₀ values <10 µM) and moderate toxicity in vivo, suggesting substituent-dependent bioactivity .
  • Antioxidant Activity : Isoxazole rings with electron-donating groups (e.g., methoxy in Compound 46 ) enhanced radical scavenging in DPPH assays, while nitro groups reduced activity .

SAR Insights :

  • The cyclopropylmethylamino group’s small size and lipophilicity may enhance blood-brain barrier penetration compared to bulky aryl groups (e.g., Compound 55).
  • Amino substituents at the 4-position (as in the target compound) are critical for hydrogen bonding with biological targets, such as α-amylase in docking studies ( ).

Target Compound Considerations :

    Biological Activity

    5-Methyl-4-(N-cyclopropylmethylamino)isoxazole is a compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

    Chemical Structure and Synthesis

    The molecular formula of this compound can be represented as C10_{10}H12_{12}N2_2O. The unique structural features of this compound, particularly the cyclopropylmethyl group and the amine functionality, are believed to enhance its biological activity.

    Synthesis Methods:

    • Formation of Isoxazole Ring: The synthesis typically involves cycloaddition reactions of nitrile oxides with alkynes.
    • Introduction of Cyclopropylmethyl Group: This can be achieved through Grignard reactions or alkylation processes.
    • Final Amine Group Addition: Often accomplished via reductive amination or nucleophilic substitution reactions.

    The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The cyclopropylmethyl group enhances binding affinity, while the amine group facilitates hydrogen bonding with target molecules, stabilizing these interactions.

    Pharmacological Properties

    Research indicates that isoxazoles exhibit diverse biological activities:

    • Anticancer Activity: Isoxazoles have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
    • Anti-inflammatory Effects: Studies suggest that derivatives of isoxazoles can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
    • Antimicrobial Properties: Isoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique properties of this compound relative to other isoxazole derivatives:

    Compound NameStructural DifferencesBiological ActivityBinding Affinity
    This compoundCyclopropylmethyl groupAnticancer, anti-inflammatoryHigh
    N-(Cyclopropylmethyl)-5-methylisoxazol-3-amineDifferent position of amineModerate anticancerModerate
    N-(Cyclopropylmethyl)-4-methylisoxazol-5-amineDifferent methyl positionLow anti-inflammatoryLow

    This table illustrates how variations in structure can significantly impact biological activity and pharmacological properties.

    Case Studies and Research Findings

    Several studies have explored the biological effects of isoxazole derivatives:

    • Anticancer Studies: A study published in Cancer Research demonstrated that a structurally related isoxazole compound inhibited c-Myc-Max dimerization, leading to reduced proliferation in cancer cells (IC50 = 34 μM) .
    • Anti-inflammatory Research: Another investigation highlighted the anti-inflammatory potential of isoxazoles in animal models, showing significant reductions in swelling and pain markers after administration .
    • Antimicrobial Efficacy: Research indicated that isoxazole derivatives exhibited promising antimicrobial activity against resistant bacterial strains, suggesting their utility in treating infections .

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